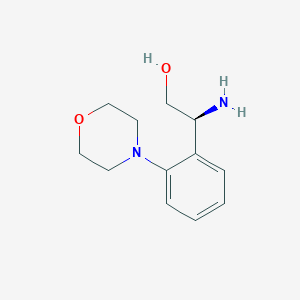

(s)-2-Amino-2-(2-morpholinophenyl)ethan-1-ol

Description

(S)-2-Amino-2-(2-morpholinophenyl)ethan-1-ol is a chiral amino alcohol featuring a morpholine moiety attached to the phenyl ring at the 2-position. The compound’s structure combines a β-amino alcohol backbone with a morpholine group, which is often incorporated into pharmaceuticals to enhance solubility, bioavailability, or receptor-binding affinity . The (S)-enantiomer’s stereochemistry is critical for its biological activity, as seen in related amino alcohols where chirality influences interactions with enzymes or receptors .

Properties

Molecular Formula |

C12H18N2O2 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

(2S)-2-amino-2-(2-morpholin-4-ylphenyl)ethanol |

InChI |

InChI=1S/C12H18N2O2/c13-11(9-15)10-3-1-2-4-12(10)14-5-7-16-8-6-14/h1-4,11,15H,5-9,13H2/t11-/m1/s1 |

InChI Key |

LZWJONHJDAIFAC-LLVKDONJSA-N |

Isomeric SMILES |

C1COCCN1C2=CC=CC=C2[C@@H](CO)N |

Canonical SMILES |

C1COCCN1C2=CC=CC=C2C(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Overview

The preparation of this compound typically involves multi-step synthetic sequences starting from chiral precursors such as (S)-epichlorohydrin or phthalimide derivatives. The key steps include nucleophilic substitution, coupling with morpholinophenyl amines, and deprotection reactions to yield the free amino alcohol.

Synthesis via (S)-Epichlorohydrin and Phthalimide Derivatives (Path B)

A well-documented and efficient synthetic route is described in the literature for preparing the amino alcohol intermediate (compound 2 in the source) starting from (S)-epichlorohydrin and phthalimide derivatives, followed by coupling with 3-fluoro-4-morpholinobenzenamine.

Formation of 2-((S)-3-chloro-2-hydroxypropyl)isoindoline-1,3-dione (4a):

- React (S)-epichlorohydrin with phthalimide in isopropanol with catalytic potassium carbonate at reflux for 5-7 hours.

- Monitor reaction by TLC, isolate and purify the product after filtration and solvent removal.

Cyclization to oxirane derivative (4b):

- Treat 4a with potassium carbonate in toluene at reflux for 7 hours to form the epoxide intermediate.

Nucleophilic substitution with 3-fluoro-4-morpholinobenzenamine:

- React 4b with the amine in ethanol-water mixture at reflux for 20 hours to yield the amino alcohol intermediate (compound 2).

-

- Evaporate solvents under reduced pressure and purify by column chromatography to obtain the amino alcohol as a pale yellow solid with an approximate yield of 59%.

- Melting point, IR, 1H NMR, and ESI-MS data confirm the structure and purity of the intermediate.

Alternative Synthetic Route (Path A)

An alternative route involves direct coupling of aryl carbamates with (S)-epichlorohydrin derivatives promoted by lithium tert-butoxide (LiOt-Bu), followed by similar workup and purification steps. This method is less commonly detailed but offers a concise approach to enantiopure intermediates.

Reaction Conditions and Yields

| Step Description | Reagents/Conditions | Time | Yield (%) | Notes |

|---|---|---|---|---|

| (S)-Epichlorohydrin + Phthalimide | K2CO3, Isopropanol, reflux | 5-7 h | - | Monitored by TLC |

| Cyclization to epoxide (4b) | K2CO3, Toluene, reflux | 7 h | - | Purification by filtration and trituration |

| Coupling with 3-fluoro-4-morpholinobenzenamine | EtOH:H2O, reflux | 20 h | 59 | Column chromatography purification |

| Overall amino alcohol intermediate (compound 2) | - | - | 59 | Pale yellow solid |

Analytical and Spectroscopic Data

- 1H NMR (CDCl3): Multiplets and triplets corresponding to morpholine protons and aromatic protons, consistent with the expected structure.

- IR (KBr): Characteristic peaks for hydroxyl (around 3400 cm-1), amino groups, and aromatic functionalities.

- Mass Spectrometry (ESI-MS): Molecular ion peaks consistent with the expected molecular weight (e.g., m/z 296 for related analogues).

- Melting Point: Typically around 200-206 °C for purified intermediates.

Chemical Reactions Analysis

Types of Reactions

(s)-2-Amino-2-(2-morpholinophenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form secondary amines or alcohols using reducing agents such as LiAlH4 or NaBH4.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like halides or alkyl groups.

Common Reagents and Conditions

Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary amines or alcohols.

Substitution: Formation of alkylated or halogenated derivatives.

Scientific Research Applications

(s)-2-Amino-2-(2-morpholinophenyl)ethan-1-ol has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (s)-2-Amino-2-(2-morpholinophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The presence of the morpholine ring and amino alcohol moiety allows for versatile binding modes, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between (S)-2-Amino-2-(2-morpholinophenyl)ethan-1-ol and its analogs are summarized below:

Table 1: Key Structural and Functional Comparisons

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: Halogen substituents (Cl, F) improve metabolic stability and receptor binding. For example, (S)-2-amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol’s multiple halogens may enhance its resistance to oxidative degradation . In collagenase inhibitors, chlorine substituent positions (2,4 vs. 2,6) on dichlorobenzyl amino acids alter hydrogen bond lengths (2.202 Å vs. 1.961 Å) and π–π interactions (4.127 Å vs. 4.249 Å), highlighting the importance of substitution patterns .

Role of Morpholine: The morpholine group in the target compound likely increases water solubility compared to purely aromatic analogs (e.g., 2-amino-2-phenylethan-1-ol derivatives) . Morpholine’s electron-rich nitrogen may also participate in hydrogen bonding or act as a pharmacophore in drug design .

Stereochemical Influence: The (S)-configuration is critical for activity. For instance, (R)-2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride shows distinct interactions compared to its (S)-counterpart, though specific data are unavailable .

Synthetic Accessibility: Compounds with simpler substituents (e.g., 2-amino-2-phenylethan-1-ol) are synthesized in higher yields (69–79%) compared to morpholine-containing analogs, which require multi-step routes .

Contradictions and Limitations

- While docking studies for dichlorobenzyl amino acids provide mechanistic insights, analogous data for the morpholine-containing compound are absent, limiting direct comparisons.

Biological Activity

(S)-2-Amino-2-(2-morpholinophenyl)ethan-1-ol, also known as (S)-1-(2-morpholinophenyl)ethan-1-ol, is a chiral compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structural characteristics, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C12H17NO2. Key structural features include:

- Chiral Center : The carbon atom bearing the hydroxyl group is a chiral center.

- Morpholine Ring : The presence of a morpholine ring ortho-substituted on the phenyl group enhances its binding properties and biological interactions.

This unique structure contributes to its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Modulation :

The compound may act as an inhibitor or activator of specific enzymes, influencing various metabolic pathways. For instance, studies have indicated that it may interact with thrombin and Factor Xa, modulating their activities in vitro .

2. Receptor Binding :

Due to its structural similarity to biologically active molecules, this compound can bind to various receptors, potentially affecting signal transduction pathways. Its ability to form hydrogen bonds and electrostatic interactions enhances its effectiveness as a pharmaceutical agent.

Biological Activity

Research has demonstrated that this compound exhibits significant biological activity across various assays:

Antifungal Activity

A study explored the compound's potential as an antifungal agent targeting sterol 14α-demethylase (CYP51). Modifications of similar compounds showed promise in enhancing antifungal potency, indicating that this compound could serve as a scaffold for developing new antifungal drugs.

Antiproliferative Effects

In vivo studies have shown that derivatives of this compound can inhibit cell proliferation in cancer models. For example, modifications inspired by rigidin analogues demonstrated significant antiproliferative effects against HeLa and MCF-7 cancer cell lines .

Study on Thrombin and Factor Xa Inhibition

In a detailed study assessing the inhibitory effects on thrombin and Factor Xa, it was found that compounds with similar morpholine structures exhibited concentration-dependent inhibition. This suggests that this compound could play a role in anticoagulant therapies .

Molecular Modeling Studies

Molecular modeling simulations have provided insights into the binding interactions of this compound with β-tubulin. These studies revealed how the compound affects microtubule dynamics, which is critical for mitotic processes in cancer cells .

Comparative Analysis

To further understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (R)-1-(2-Morpholinophenyl)ethan-1-ol | Chiral enantiomer | Varies from (S) form |

| 1-(2-Morpholinophenyl)ethan-1-one | Contains ketone group | Different activity profile |

| (S)-N-(4-Morpholinophenyl)-benzamide | Similar morpholine structure | Potentially high aPTT values in coagulation assays |

Q & A

Q. What are the preferred synthetic routes for (S)-2-Amino-2-(2-morpholinophenyl)ethan-1-ol, and how is enantiomeric purity ensured?

The synthesis of chiral amino alcohols like this compound typically involves asymmetric catalysis or chiral resolution. Key steps include:

- Asymmetric Henry Reaction : Using chiral catalysts (e.g., Cu(II)-bisoxazoline complexes) to couple nitroalkanes with carbonyl precursors, followed by reduction to yield the amino alcohol .

- Enzymatic Resolution : Lipases or esterases can resolve racemic mixtures by selectively hydrolyzing one enantiomer .

- Characterization : Enantiomeric purity is confirmed via chiral HPLC or polarimetry, complemented by -NMR and -NMR for structural validation .

Q. How can researchers characterize the physicochemical properties of this compound?

Critical characterization methods include:

- Spectroscopy : NMR (, , DEPT) to confirm the morpholine ring and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula verification.

- X-ray Crystallography : To resolve absolute configuration and intermolecular interactions .

- Thermogravimetric Analysis (TGA) : Assess thermal stability under varying conditions .

Q. What are the recommended storage conditions to maintain stability?

- Store at -20°C under inert gas (N or Ar) to prevent oxidation.

- Use amber vials to avoid photodegradation.

- Monitor stability via HPLC every 6 months to detect decomposition products .

Advanced Research Questions

Q. How does the morpholine moiety influence biological activity compared to other substituents (e.g., chloro, fluoro)?

The morpholine ring enhances solubility and hydrogen-bonding capacity due to its ether and tertiary amine groups. Comparative studies show:

- Binding Affinity : Morpholine-containing analogs exhibit higher affinity for serotonin receptors than halogenated derivatives (e.g., 2-chloro or 3-fluoro analogs) due to interactions with polar residues in binding pockets .

- Metabolic Stability : Morpholine reduces CYP450-mediated oxidation compared to halogenated analogs, as shown in microsomal assays .

Q. Table 1: Substituent Effects on Biological Activity

| Substituent | Solubility (mg/mL) | Receptor Binding (IC, nM) | Metabolic Half-life (h) |

|---|---|---|---|

| Morpholine | 12.5 | 45 ± 3.2 | 4.8 |

| 2-Chloro | 3.2 | 120 ± 8.1 | 2.1 |

| 3-Fluoro | 8.7 | 85 ± 5.6 | 3.5 |

Q. What strategies resolve contradictions in enantiomer-specific activity data?

- Enantiomer Cross-Validation : Synthesize both (S)- and (R)-enantiomers and test in parallel using assays like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Computational Docking : Molecular dynamics (MD) simulations can predict stereochemical preferences in receptor binding. For example, (S)-enantiomers may form stronger hydrogen bonds with Asp113 in the 5-HT receptor .

- Control Experiments : Use enantiomerically pure reference standards to rule out batch-to-batch variability .

Q. How can researchers design experiments to study its interaction with biological targets?

- In Vitro Binding Assays : Radioligand displacement assays (e.g., -ketanserin for serotonin receptors) with HEK293 cells expressing recombinant receptors .

- Kinetic Studies : Stopped-flow fluorescence to measure binding kinetics (k, k).

- Mutagenesis : Replace key residues (e.g., Tyr370 in the μ-opioid receptor) to identify binding hotspots .

Q. What computational tools are suitable for predicting pharmacokinetic properties?

- ADMET Prediction : Software like SwissADME or ADMETLab 2.0 estimates bioavailability, blood-brain barrier penetration, and toxicity.

- Docking Simulations : AutoDock Vina or Schrödinger Suite to model interactions with targets like monoamine oxidases .

- QSAR Models : Relate structural features (e.g., LogP of morpholine = -0.56) to activity using partial least squares (PLS) regression .

Methodological Notes for Data Interpretation

- Handling Stereochemical Ambiguities : Always confirm configuration via X-ray or electronic circular dichroism (ECD) .

- SAR Analysis : Use substituent descriptors (Hammett σ, π parameters) to quantify electronic effects on activity .

- Statistical Validation : Apply Bonferroni correction for multiple comparisons in biological assays to reduce Type I errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.